

An In-depth Technical Guide to the Vascular Structure of Lycophytes

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Introduction to the Vascular Structure of Lycophytes

Lycophytes represent the oldest extant lineage of vascular plants, with a fossil record extending back to the Silurian period, approximately 425 million years ago.^[1] This ancient group, which includes clubmosses (*Lycopodium* and related genera), spikemosses (*Selaginella*), and quillworts (*Isoetes*), possesses a vascular system that, while simpler than that of euphyllophytes (ferns and seed plants), provides critical insights into the early evolution of vascular tissues.^{[1][2]} The defining features of the lycophyte vascular system are the presence of a protostele in the stem and roots, and microphylls, which are leaves with a single, unbranched vein.^{[1][3]} Understanding the anatomy and development of the lycophyte vasculature is fundamental to comprehending the evolutionary trajectory of vascular plants and may offer novel perspectives for research in plant biology and beyond.

The sporophyte is the dominant generation in the lycophyte life cycle.^[1] The vascular tissue is comprised of xylem, responsible for water and mineral transport, and phloem, which transports photosynthates.^[2] The arrangement of these tissues in a central column, the stele, is a key characteristic of the group.

Stelar Architecture in Lycophytes

The stems of lycophytes are characterized by a protostele, a solid core of xylem surrounded by phloem, which is considered the most primitive type of stele.^[4] Pith is absent in a true

protostele.[3] Several variations of the protostele are found across the different genera of lycophytes.

- **Actinostele:** In this type of protostele, the xylem core is star-shaped or lobed in cross-section, with the phloem located in the bays between the xylem arms.[4] This is a common arrangement in many *Lycopodium* species, such as *L. serratum*. [5] The protoxylem is located at the tips of the xylem arms, a condition known as exarch.[1]
- **Plectostele:** This is a variation of the actinostele where the xylem and phloem form alternating, plate-like bands in transverse section.[4] This type of stele is found in species like *Lycopodium clavatum* and *L. volubile*. [4]
- **Mixed Protostele:** In this arrangement, the xylem elements are scattered in a matrix of phloem, as seen in *Lycopodium cernuum*. [5]

In contrast to the typically monostelic (single stele) arrangement in *Lycopodium*, many species of *Selaginella* are polystelic, possessing multiple steles in their stems.[6][7] These steles are suspended in a central cavity by radially elongated endodermal cells called trabeculae.[6] The stele of *Isoetes* is also a protostele, located within the corm-like stem, and gives rise to vascular traces for the leaves and roots.[8]

The roots of lycophytes also contain a protostele, which can be monarch, diarch, triarch, or polyarch, depending on the number of protoxylem strands.[9][10] In many *Lycopodium* species, the xylem in the root stele is C- or U-shaped.[4][10]

Cellular Composition of Lycophyte Vascular Tissues

Xylem: The primary water-conducting cells in the xylem of lycophytes are tracheids.[7] These are elongated, tapering cells that are dead at maturity and have lignified secondary cell walls. [7] Vessel elements, which are the main conducting cells in angiosperms, are absent in lycophytes.[7] The tracheids of lycophytes have various patterns of secondary wall thickening, including annular, spiral, and scalariform. Water moves between adjacent tracheids through pit pairs.

Phloem: The food-conducting tissue in lycophytes is composed of sieve cells, which are elongated, living cells with tapering end walls.[7] Unlike the sieve tube elements of angiosperms, sieve cells do not have sieve plates but rather have sieve areas with pores of

relatively uniform size on their side walls. Sieve cells in lycophytes lack companion cells, which are characteristic of angiosperm phloem.[\[7\]](#)

Quantitative Analysis of Lycophyte Vascular Structures

Quantitative data on the vascular anatomy of lycophytes is not as extensively compiled as for seed plants. The following tables summarize the available data from the literature. It should be noted that there is a significant lack of comprehensive, comparative quantitative data for many vascular parameters across a wide range of lycophyte species.

Species	Shoot Type	Mean Tracheid Length (mm)	Total Vascular Area (mm ²)
Lycopodium clavatum	Horizontal	1.18 ± 0.05	0.046 ± 0.004
Vertical	1.17 ± 0.05	0.026 ± 0.002	
Spinulum annotinum	Horizontal	1.13 ± 0.04	0.055 ± 0.005
Vertical	1.11 ± 0.04	0.038 ± 0.003	
Diphasiastrum digitatum	Horizontal	1.30 ± 0.04	0.028 ± 0.002
Vertical	1.25 ± 0.05	0.019 ± 0.001	
Dendrolycopodium dendroideum	Horizontal	1.05 ± 0.04	0.023 ± 0.002
Vertical	1.04 ± 0.04	0.025 ± 0.002	

Table 1: Tracheid Length and Vascular Area in Four Lycopod Species. Data is presented as mean ± standard error. Adapted from Pittermann et al. (2011).[\[11\]](#)

Genus	Spore Type	Diameter (μm)
Lycopodium	Spores (homosporous)	25 - 50
Selaginella	Microspores	20 - 60
Megaspores	200 - 600	
Isoetes	Microspores	20 - 40
Megaspores	250 - 900	

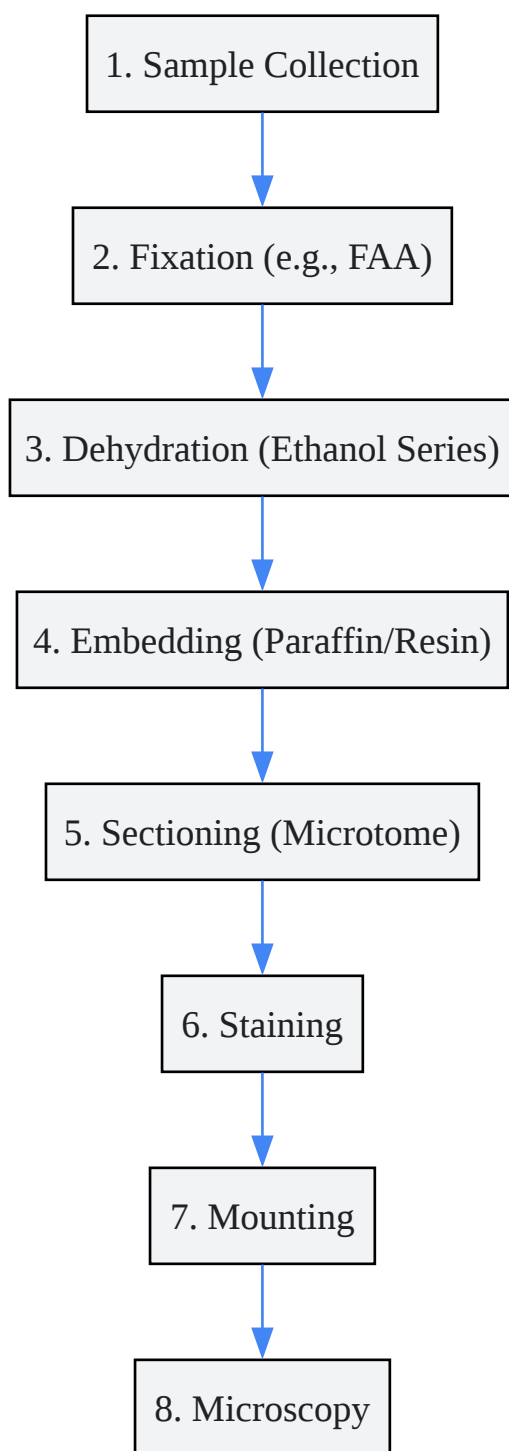
Table 2: Spore Dimensions in Lycophyte Genera. Data compiled from various sources.[\[4\]](#)[\[6\]](#)[\[12\]](#)

Experimental Protocols for the Study of Lycophyte Vascular Anatomy

The study of lycophyte vascular anatomy employs standard plant histological techniques. Below are detailed methodologies for key experimental procedures.

Sample Preparation and Sectioning

- **Fixation:** Small segments of fresh lycophyte tissue (stem, root, or strobilus) are fixed in a solution such as FAA (formalin-aceto-alcohol) to preserve cellular structures.
- **Dehydration:** The fixed tissue is dehydrated through a graded ethanol series (e.g., 50%, 70%, 95%, 100% ethanol) to remove water.
- **Embedding:** The dehydrated tissue is infiltrated with and embedded in paraffin wax or a resin to provide support for sectioning.
- **Sectioning:** Thin sections (10-15 μm) are cut using a rotary microtome.[\[6\]](#) Alternatively, for rapid analysis, free-hand sections can be made with a sharp razor blade.[\[4\]](#)



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Figure 1: General experimental workflow for the anatomical study of lycopphyte vascular tissue.

Staining Protocols

Several staining protocols can be used to visualize different components of the vascular tissue.

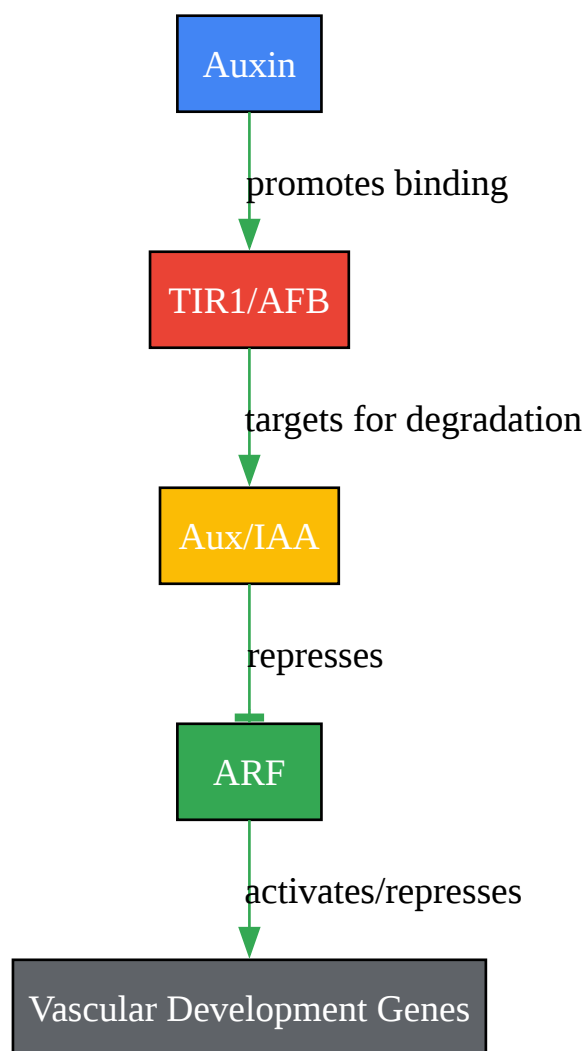
- **Safranin and Fast Green:** This is a classic double stain used to differentiate lignified and non-lignified tissues.^[4] Safranin stains lignified xylem red, while Fast Green stains parenchymatous and phloem tissues green.
- **Toluidine Blue O (TBO):** This is a polychromatic stain that can differentiate between different cell types based on their cell wall chemistry. Lignified walls stain greenish-blue, while pectic substances stain reddish-purple.^[13]
- **Quadruple Staining:** A more complex staining procedure, such as Walker's Sam quadruple stain, can provide detailed differentiation of tissues. This protocol uses Weigert's iron hematoxylin, Bismark Brown, phloxine, and a Fast Green-Orange G mixture.^[13]
- **Clearing and Staining:** For whole-mount visualization of the vascular network, especially in leaves, clearing the tissue with a clearing agent (e.g., lactic acid saturated with chloral hydrate) followed by staining with a dye like acid fuchsin can be effective.^{[14][15]}

Molecular Regulation of Vascular Development in Lycophytes

While research into the molecular control of vascular development in lycophytes is not as advanced as in model angiosperms like *Arabidopsis thaliana*, studies, particularly in *Selaginella moellendorffii*, have revealed the conservation of key hormonal signaling pathways.

Auxin Signaling

Auxin plays a crucial role in vascular patterning and development. In *Selaginella*, auxin is involved in root initiation and the maintenance of the root apical meristem.^[16] The polar transport of auxin, mediated by PIN-FORMED (PIN) and AUXIN1/LIKE-AUX1 (AUX/LAX) proteins, creates auxin maxima that are thought to specify vascular cell identity.^[16] Homologs of key auxin signaling components, including TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) repressors, and AUXIN RESPONSE FACTOR (ARF) transcription factors, have been identified in lycophytes.

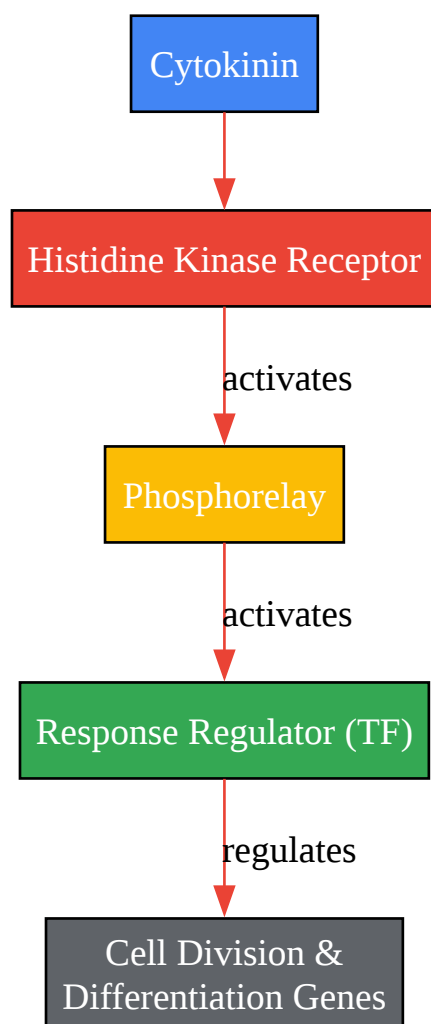


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Figure 2: Simplified diagram of the core auxin signaling pathway involved in vascular development.

Cytokinin Signaling

Cytokinin is another key phytohormone that regulates vascular development, primarily by promoting cell division in the procambium and influencing cell differentiation. In *Arabidopsis*, cytokinin signaling is known to inhibit protoxylem formation.[17] The cytokinin signaling pathway involves histidine kinase receptors and a phosphorelay system that ultimately activates transcription factors. Homologs of cytokinin receptors have been identified in *Selaginella moellendorffii*, suggesting a conserved role for this hormone in lycophyte development.[17]



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Figure 3: A simplified overview of the cytokinin signaling pathway in vascular development.

Crosstalk and Other Regulators

The interaction between auxin and cytokinin is critical for maintaining the balance between cell division and differentiation in the vascular cambium. In addition to these hormonal pathways, several families of transcription factors, including homologs of the KANADI, HD-ZIP III, and LEAFY genes, are expressed in the vascular tissues and apical meristems of lycophytes, suggesting their involvement in vascular development.[9][18]

Conclusion

The vascular structure of lycophytes, characterized by its protostelic organization and the presence of tracheids and sieve cells, represents a key stage in the evolution of plant vascular systems. While significant progress has been made in understanding the anatomy and the molecular underpinnings of vascular development in this ancient lineage, many questions remain. Future research, particularly in the areas of comparative quantitative anatomy and functional genomics in a broader range of lycophyte species, will be crucial for a more complete understanding of the evolution and diversity of vascular plants.

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